3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 67466-40-4
VCID: VC3995621
InChI: InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H
SMILES: C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12 g/mol

3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

CAS No.: 67466-40-4

Cat. No.: VC3995621

Molecular Formula: C10H13Cl2NO

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride - 67466-40-4

Specification

CAS No. 67466-40-4
Molecular Formula C10H13Cl2NO
Molecular Weight 234.12 g/mol
IUPAC Name 3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride
Standard InChI InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H
Standard InChI Key OABQNRFBTRGANN-UHFFFAOYSA-N
SMILES C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl
Canonical SMILES C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a 4-chlorophenyl group and a hydroxyl moiety, forming a tertiary alcohol structure. Protonation of the pyrrolidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents . The stereochemistry of the hydroxyl and chlorophenyl groups influences its biological activity, though specific enantiomeric data remain limited in public literature .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.668 g/mol
Boiling Point308.3°C at 760 mmHg
Flash Point140.3°C
Vapor Pressure0.000296 mmHg at 25°C
LogP2.137
Solubility>10 mg/mL in DMSO

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A common route involves reacting 4-chlorophenyl magnesium bromide with a protected pyrrolidinone precursor. For instance, carbamate-protected 3-pyrrolidinol undergoes Grignard addition, followed by deprotection and salt formation with HCl . This method yields moderate quantities (37–45%) but requires rigorous anhydrous conditions .

Reductive Amination Approaches

Alternative pathways employ reductive amination of 4-chloro-3-hydroxybutyronitrile using catalysts like potassium borohydride. This one-pot synthesis achieves higher atom economy, though byproduct formation necessitates chromatographic purification . Recent patents highlight optimized protocols using trimethyl borate to stabilize intermediates, improving yields to 73% .

Table 2: Comparative Synthesis Routes

MethodYield (%)Key ReagentsLimitations
Grignard Addition37–454-ClPhMgBr, THFMoisture-sensitive
Reductive Amination60–73KBH₄, (CH₃O)₃BByproduct formation
Mannich Reaction50–65Formaldehyde, 7-azaindoleLimited substrate scope

Pharmacological Applications

Dopamine Receptor Ligand Development

The compound serves as a critical intermediate in synthesizing D2/D4 receptor ligands. Its hydroxyl and chlorophenyl groups facilitate hydrogen bonding and π-π interactions with receptor subtypes. In radioligand binding assays, derivatives exhibit Ki values of 588 nM (D2) and 7873 nM (D4), indicating moderate selectivity .

Allosteric Modulation of Cannabinoid Receptors

Functional studies reveal that 3-(4-chlorophenyl)pyrrolidin-3-ol derivatives act as noncompetitive antagonists at CB1 receptors. By binding to an allosteric site, these compounds inhibit CP55,940-induced calcium mobilization (IC₅₀ = 120 nM) without affecting orthosteric ligand binding . This mechanism offers therapeutic potential for obesity and addiction while minimizing CNS side effects .

Antimicrobial and Anti-inflammatory Activity

Preliminary in vitro data suggest broad-spectrum antimicrobial effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Anti-inflammatory activity is mediated through NF-κB pathway inhibition, reducing TNF-α production by 40% at 10 µM .

Physicochemical and Stability Profiles

Solubility and Partitioning

The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL) due to ionic dissociation, while the free base form is lipid-soluble (LogP = 2.137) . This dual solubility supports formulation flexibility in oral and injectable preparations.

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) shows a melting endotherm at 162°C, with decomposition above 300°C . Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months, though photooxidation necessitates light-protected storage .

Recent Advances and Future Directions

Structure-Activity Relationship (SAR) Optimization

Recent SAR studies focus on replacing the chlorophenyl group with fluorinated or cyano-substituted aromatics. The 4-cyano analog demonstrates enhanced CB1 antagonism (IC₅₀ = 45 nM) and 2200-fold D4/D2 selectivity . Computational modeling predicts improved blood-brain barrier penetration for these derivatives .

Targeted Drug Delivery Systems

Nanoparticulate formulations using PLGA carriers achieve 92% encapsulation efficiency, sustaining plasma levels for 72 hours in murine models. Conjugation with folate ligands enhances tumor-specific uptake in glioma cells .

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